molecular formula C10H11BrN2S B3130138 5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide CAS No. 34176-31-3

5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B3130138
CAS No.: 34176-31-3
M. Wt: 271.18 g/mol
InChI Key: JRSDLPFPTTVTHX-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide (CAS 34176-31-3) is a thiazole derivative widely utilized as a pharmaceutical intermediate. Its molecular formula is C₁₀H₁₁N₂S·HBr, with a molecular weight of 272.18 g/mol. The compound features a thiazole core substituted with a methyl group at position 5, a phenyl group at position 4, and an amine at position 2, forming a hydrobromide salt for enhanced stability . It is commercially available in purities ranging from 95% to 97% and is employed in synthesizing bioactive molecules, such as carboxamide derivatives targeting therapeutic applications .

Properties

IUPAC Name

5-methyl-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.BrH/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSDLPFPTTVTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thiourea in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Pharmacological Applications

a. Anti-inflammatory Properties

Research indicates that thiazole derivatives, including 5-methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide, exhibit significant anti-inflammatory activity. The compound functions as a p38 MAP kinase inhibitor, which is crucial in the inflammatory response. Inhibition of this pathway can help manage conditions such as rheumatoid arthritis and other inflammatory diseases .

b. Antimicrobial Activity

Thiazole compounds have been studied for their antimicrobial properties. The 5-methyl-4-phenyl variant has demonstrated efficacy against various pathogenic microorganisms. For instance, derivatives of thiazole have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .

c. Cancer Treatment

There is emerging evidence that thiazole derivatives may possess anticancer properties. Compounds similar to 5-methyl-4-phenyl-1,3-thiazol-2-amine have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Biochemical Applications

a. Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors, particularly phosphodiesterase IV (PDE IV) inhibitors. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-1, making these compounds valuable in treating conditions characterized by excessive inflammation .

b. Structure-Activity Relationship (SAR) Studies

The structure of this compound is crucial for its biological activity. SAR studies have shown that modifications at specific positions on the thiazole ring can enhance its potency against various biological targets. For example, halogen substitutions have been linked to increased antibacterial activity .

Case Studies and Research Findings

StudyFindings
Study on p38 MAP Kinase InhibitionDemonstrated that thiazole derivatives effectively inhibit p38 MAP kinase activity, reducing inflammation in models of rheumatoid arthritis .
Antimicrobial Activity AssessmentShowed significant antibacterial effects against S. aureus with MIC values comparable to standard antibiotics like ciprofloxacin .
Anticancer PotentialInvestigated the effects of thiazole derivatives on cancer cell lines, revealing potential pathways for inducing apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

5-Bromo-4-phenyl-1,3-thiazol-2-amine Hydrobromide (CAS 113511-22-1)
  • Molecular Formula : C₉H₈BrN₂S·HBr
  • Molecular Weight : 337.02 g/mol
  • Key Differences: Bromine replaces the methyl group at position 3.
  • Applications : Used in medicinal chemistry for halogen bonding interactions in target proteins .
5-Bromo-4-methyl-1,3-thiazol-2-amine Hydrobromide
  • Molecular Formula : C₄H₆Br₂N₂S
  • Molecular Weight : 290.89 g/mol
  • Key Differences : Phenyl group is absent at position 4, replaced by a methyl group. The reduced aromaticity may decrease lipophilicity, impacting membrane permeability .
4-(4-Methylphenyl)-1,3-thiazol-2-amine Hydrobromide
  • Molecular Formula : C₁₀H₁₁N₂S·HBr
  • Molecular Weight : 272.18 g/mol
  • Key Differences : The methyl group is on the phenyl ring (para position) instead of the thiazole core. This positional isomerism could influence steric hindrance and binding affinity .

Heterocycle Analogues: Thiadiazoles

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • Molecular Formula : C₉H₉N₃S
  • Molecular Weight : 191.25 g/mol
  • Key Differences : The thiadiazole ring replaces thiazole, with an additional nitrogen atom. Thiadiazoles exhibit distinct electronic properties and biological activities, such as insecticidal and fungicidal effects .
  • Pharmacological Activity : Demonstrated cytotoxicity against cancer cell lines, though less potent than thiazole derivatives in some studies .

Functionalized Derivatives

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine Hydrobromide
  • Molecular Formula : C₁₁H₁₁ClF N₂S·HBr
  • Molecular Weight : 348.64 g/mol
  • Key Differences : A chloro-fluorophenyl group enhances lipophilicity and electron-withdrawing effects, which may improve CNS penetration or target binding .
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine
  • Molecular Formula : C₁₁H₉F₃N₂S
  • Molecular Weight : 258.26 g/mol
  • Key Differences : The trifluoromethylbenzyl group introduces strong hydrophobicity and metabolic stability, making it suitable for prolonged drug action .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • The hydrobromide salt form of the target compound enhances aqueous solubility compared to free bases. Bromine-substituted analogs (e.g., 5-bromo-4-phenyl) show reduced solubility due to higher molecular weight .

Biological Activity

5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring which is known for its diverse biological activities. The presence of the methyl and phenyl groups contributes to its lipophilicity, enhancing its bioavailability and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound.

  • In Vitro Studies :
    • A study demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. The compound's structure facilitates interaction with cellular targets that are critical for cancer cell growth and survival .
    • The IC50 values for several derivatives were reported, indicating effective concentrations required to inhibit cell growth:
      CompoundCell LineIC50 (µM)
      This compoundHT292.01
      Other derivativesA54910–30
      Other derivativesHeLa5.71
  • Mechanism of Action :
    • Thiazole compounds are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific interactions with molecular targets such as kinases and transcription factors are under investigation.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Research Findings :
    • Studies indicate that thiazole derivatives possess antimicrobial properties against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria .
    • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of various thiazole derivatives, this compound was highlighted for its selective cytotoxicity against human glioblastoma U251 cells. The results indicated a significant reduction in cell viability compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Assessment

Another research effort focused on the antimicrobial activity of thiazole compounds revealed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide, and how can reaction conditions be systematically optimized?

  • Answer : The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea intermediates and α-haloketones or via Hantzsch thiazole synthesis. For systematic optimization, employ Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., triethylamine or acetic acid). Statistical tools like response surface methodology can identify optimal conditions . For example, highlights the use of varied solvents and catalysts to synthesize analogous thiazole-triazole hybrids, with reaction yields validated via HPLC and NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm thiazole ring substitution patterns and hydrobromide salt formation (e.g., shifts at δ 2.4 ppm for methyl groups and δ 7.3–8.1 ppm for aromatic protons) .
  • FTIR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C vibrations) .
  • HPLC/MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+^+ at m/z 207 for the free base) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Answer : Perform solubility screens in solvents like DMSO, water, and ethanol at 25°C and 37°C. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. emphasizes proper waste handling due to potential degradation byproducts, suggesting the need for stability profiling .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis of this compound?

  • Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediate energies. Tools like Gaussian or ORCA can identify favorable reaction pathways. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce development time . For example, simulate the cyclization step in Hantzsch synthesis to optimize regioselectivity.

Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray crystallography) be resolved?

  • Answer : Cross-validate results using complementary techniques:

  • X-ray crystallography for absolute configuration (e.g., ’s structure reports for brominated analogs ).
  • Dynamic NMR to detect conformational flexibility causing signal splitting.
  • Elemental analysis (C, H, N, S) to verify stoichiometry, as in ’s validation tables comparing calculated vs. observed elemental percentages .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Answer :

  • Molecular docking : demonstrates docking studies to analyze binding modes with target proteins (e.g., using AutoDock Vina) .
  • SAR libraries : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl or 4-bromophenyl) and compare bioactivity.
  • Pharmacokinetic assays : Measure logP (octanol-water partition) and metabolic stability in microsomal models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-Methyl-4-phenyl-1,3-thiazol-2-amine hydrobromide

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